Cas no 138724-32-0 (methyl 4-amino-2,3,5-trifluorobenzoate)

methyl 4-amino-2,3,5-trifluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-2,3,5-trifluorobenzoate
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Computed Properties
- Exact Mass: 205.03508
Experimental Properties
- PSA: 52.32
methyl 4-amino-2,3,5-trifluorobenzoate PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00A4EK-50mg |
Benzoic acid, 4-amino-2,3,5-trifluoro-, methyl ester (9CI) |
138724-32-0 | 95% | 50mg |
$372.00 | 2025-02-14 | |
Aaron | AR00A4EK-5g |
Benzoic acid, 4-amino-2,3,5-trifluoro-, methyl ester (9CI) |
138724-32-0 | 95% | 5g |
$4353.00 | 2023-12-16 | |
Aaron | AR00A4EK-500mg |
Benzoic acid, 4-amino-2,3,5-trifluoro-, methyl ester (9CI) |
138724-32-0 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
1PlusChem | 1P00A468-5g |
Benzoic acid, 4-amino-2,3,5-trifluoro-, methyl ester (9CI) |
138724-32-0 | 95% | 5g |
$3952.00 | 2024-06-21 | |
1PlusChem | 1P00A468-2.5g |
Benzoic acid, 4-amino-2,3,5-trifluoro-, methyl ester (9CI) |
138724-32-0 | 95% | 2.5g |
$2691.00 | 2024-06-21 | |
1PlusChem | 1P00A468-50mg |
Benzoic acid, 4-amino-2,3,5-trifluoro-, methyl ester (9CI) |
138724-32-0 | 95% | 50mg |
$363.00 | 2024-06-21 | |
Enamine | EN300-179281-1.0g |
methyl 4-amino-2,3,5-trifluorobenzoate |
138724-32-0 | 95% | 1.0g |
$1086.0 | 2023-07-09 | |
Enamine | EN300-179281-0.1g |
methyl 4-amino-2,3,5-trifluorobenzoate |
138724-32-0 | 95% | 0.1g |
$376.0 | 2023-09-19 | |
Enamine | EN300-179281-5.0g |
methyl 4-amino-2,3,5-trifluorobenzoate |
138724-32-0 | 95% | 5.0g |
$3147.0 | 2023-07-09 | |
Enamine | EN300-179281-10.0g |
methyl 4-amino-2,3,5-trifluorobenzoate |
138724-32-0 | 95% | 10.0g |
$4667.0 | 2023-07-09 |
methyl 4-amino-2,3,5-trifluorobenzoate Related Literature
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Additional information on methyl 4-amino-2,3,5-trifluorobenzoate
Introduction to Methyl 4-amino-2,3,5-trifluorobenzoate (CAS No. 138724-32-0)
Methyl 4-amino-2,3,5-trifluorobenzoate (CAS No. 138724-32-0) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of trifluorobenzoyl derivatives, which are known for their enhanced metabolic stability and improved binding affinity to biological targets. The presence of multiple fluorine atoms in its structure contributes to its distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel therapeutic agents.
The synthesis of methyl 4-amino-2,3,5-trifluorobenzoate involves a series of carefully orchestrated chemical reactions that highlight the importance of precision in organic synthesis. The process typically begins with the fluorination of benzoic acid derivatives, followed by functional group transformations that introduce the amino and ester groups at specific positions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve high yields and purity levels. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also underscore the compound's potential as a building block for more complex molecules.
In recent years, methyl 4-amino-2,3,5-trifluorobenzoate has been studied for its pharmacological properties and its role in drug discovery. The trifluoromethyl group is a well-known pharmacophore that can modulate the bioactivity of molecules by influencing their lipophilicity and interactions with biological targets. Research has shown that compounds containing this moiety often exhibit improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life. This makes methyl 4-amino-2,3,5-trifluorobenzoate an attractive candidate for further development into therapeutic agents targeting various diseases.
One of the most promising areas of research involving methyl 4-amino-2,3,5-trifluorobenzoate is its potential application in oncology. Studies have indicated that trifluorobenzoyl derivatives can interfere with key signaling pathways involved in cancer cell proliferation and survival. For instance, modifications to the amino group in this compound have been explored to enhance its binding affinity to enzymes such as tyrosine kinases, which are overexpressed in many cancer types. Preliminary in vitro studies have demonstrated promising results, suggesting that derivatives of methyl 4-amino-2,3,5-trifluorobenzoate could serve as effective inhibitors in cancer therapy.
The compound's unique structure also makes it a valuable tool for investigating enzyme mechanisms and developing new diagnostic probes. Fluorinated aromatic compounds are often used as substrates or inhibitors in enzyme assays due to their high reactivity and stability under various conditions. By studying how enzymes interact with methyl 4-amino-2,3,5-trifluorobenzoate, researchers can gain insights into fundamental biological processes and identify new targets for drug intervention. Additionally, the compound's fluorescence properties can be exploited for imaging applications, allowing for real-time visualization of biological processes at the molecular level.
The chemical properties of methyl 4-amino-2,3,5-trifluorobenzoate also make it a useful intermediate in the synthesis of more complex molecules. Its reactive sites can be selectively modified through various chemical transformations, enabling the creation of diverse libraries of compounds for high-throughput screening. This approach has been particularly effective in identifying novel lead compounds with therapeutic potential. The ability to fine-tune the structure of this compound through synthetic chemistry provides researchers with a versatile platform for drug discovery and development.
In conclusion, methyl 4-amino-2,3,5-trifluorobenzoate (CAS No. 138724-32-0) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and potential applications in oncology and enzyme research make it a compelling subject for further investigation. As synthetic methodologies continue to advance, the accessibility of such specialized compounds will likely increase, opening up new avenues for therapeutic development. The ongoing exploration of methyl 4-amino-2,3,5-trifluorobenzoate underscores its importance as a key player in modern chemical biology and drug discovery.
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